Methyl 4-[4-(aminomethyl)phenoxy]butanoate
Description
Contextualization within Modern Chemical Synthesis Paradigms
Modern chemical synthesis is guided by paradigms that prioritize efficiency, selectivity, and sustainability. The development of transition-metal-catalyzed cross-coupling reactions represents a cornerstone of this philosophy, allowing for the construction of intricate molecular frameworks from readily available precursors. rsc.org These catalytic cycles, which involve elementary steps such as oxidative addition and reductive elimination, provide powerful tools for forming C-C, C-N, and C-O bonds with high fidelity. nih.gov
The ability to perform these transformations under mild conditions has profound implications, particularly for the late-stage functionalization of complex molecules. This allows chemists to introduce key structural modifications at advanced stages of a synthetic sequence, a strategy that is invaluable in medicinal chemistry and materials science. The synthesis of molecules like Methyl 4-[4-(aminomethyl)phenoxy]butanoate is situated within this paradigm, where robust and predictable reactions are employed to assemble multifunctional compounds.
Significance of Substituted Butanoate and Aminomethyl Phenoxy Moieties in Contemporary Organic Chemistry
The chemical architecture of this compound is a composite of three key structural motifs: a phenoxy group, an aminomethyl substituent, and a methyl butanoate chain. Each of these components imparts distinct properties and functionalities to the molecule, making it a subject of interest in synthetic and medicinal chemistry.
The phenoxy moiety is widely recognized as a "privileged scaffold" in drug discovery. nih.govmdpi.comnih.gov Its presence in a molecule can facilitate crucial π–π stacking and hydrophobic interactions with biological targets. nih.govencyclopedia.pub The ether oxygen can also act as a hydrogen bond acceptor, further influencing molecular recognition processes. nih.govencyclopedia.pub This has led to the incorporation of the phenoxy group into numerous FDA-approved drugs. encyclopedia.pub
The aminomethyl group (–CH₂NH₂) is another functionally significant substituent. wikipedia.org As a primary amine, it serves as a key site for further chemical elaboration, such as amide bond formation or alkylation. In medicinal chemistry, the introduction of an amine functionality can be a strategic decision to enhance aqueous solubility, modulate pharmacokinetic properties, or establish critical ionic or hydrogen-bonding interactions with a biological receptor. researchgate.netacs.org
The methyl butanoate portion of the molecule functions as a flexible four-carbon linker terminated by a methyl ester. The ester group is a versatile functional handle that can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions. libretexts.orgnih.gov Butanoate esters and their derivatives are common components in natural products and are used as building blocks in the synthesis of more complex molecules. researchgate.netnih.gov
| Structural Moiety | Significance in Organic Chemistry |
|---|---|
| Aminomethyl Phenoxy | Recognized as a privileged scaffold in medicinal chemistry, facilitating key molecular interactions. nih.govnih.gov The primary amine offers a reactive site for further functionalization. researchgate.net |
| Substituted Butanoate | Acts as a flexible linker and provides a versatile ester functional group for subsequent chemical transformations, such as hydrolysis to a carboxylic acid. libretexts.orgnih.gov |
Structural Framework of this compound within Complex Chemical Architectures
This compound is a heterobifunctional molecule, meaning it possesses two different reactive functional groups—a primary amine and a methyl ester—separated by a stable aryl ether linker. This structural arrangement makes it a valuable intermediate or building block in the synthesis of more elaborate chemical structures.
The spatial separation of the amine and the ester by the rigid phenoxybutanoate backbone allows these groups to be addressed independently in subsequent chemical reactions. For instance, the primary amine could be acylated or used in a reductive amination reaction, while the ester could be hydrolyzed and coupled with an alcohol or another amine. This bifunctional nature allows the molecule to act as a molecular "linker," connecting two different chemical entities.
A plausible synthetic route to this compound could involve a nucleophilic substitution reaction, such as the Williamson ether synthesis. libretexts.orgbyjus.com This could be achieved by reacting a protected 4-(aminomethyl)phenol with a suitable 4-halobutanoate ester, such as methyl 4-bromobutanoate, in the presence of a base. francis-press.comgold-chemistry.org More modern approaches might utilize palladium- or copper-catalyzed C-O cross-coupling reactions to form the central aryl ether bond. mit.eduorganic-chemistry.org
The specific arrangement of its functional groups suggests potential utility in fields such as medicinal chemistry, where it could serve as a precursor to pharmacologically active agents, or in materials science, where it could be incorporated as a monomer in the synthesis of specialty polymers. Its structure is reminiscent of components found in complex molecules like Pemafibrate, which also contains a substituted phenoxypropylamine core structure. cymitquimica.com
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)CCCOC1=CC=C(C=C1)CN |
| InChI Key | FDKGIMVFFVPCMO-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-[4-(aminomethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-12(14)3-2-8-16-11-6-4-10(9-13)5-7-11/h4-7H,2-3,8-9,13H2,1H3 |
InChI Key |
FCUMASHXNBMPOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for Methyl 4 4 Aminomethyl Phenoxy Butanoate
Strategic Approaches to Aryl Ether Formation in Butanoate Systems
The construction of the phenoxy-butanoate core is a foundational step in the synthesis of the target molecule. This typically involves the reaction of a substituted phenol (B47542) with a four-carbon chain that includes the ester functionality.
Nucleophilic Aromatic Substitution Pathways for Phenoxy Linkage
The Williamson ether synthesis stands out as a primary and versatile method for forming the aryl ether linkage in this context. masterorganicchemistry.comwikipedia.orgorganicchemistrytutor.com This reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide or, in this case, a phenoxide, acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.org For the synthesis of Methyl 4-[4-(aminomethyl)phenoxy]butanoate, a common starting material is a para-substituted phenol, such as 4-cyanophenol. The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a methyl 4-halobutanoate, such as methyl 4-bromobutanoate, leading to the formation of the desired ether linkage.
The choice of base and solvent is critical for the success of the Williamson ether synthesis. masterorganicchemistry.com Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often employed as they effectively solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive.
| Parameter | Typical Conditions | Alternative Conditions |
|---|---|---|
| Phenolic Precursor | 4-cyanophenol | 4-hydroxybenzaldehyde |
| Butanoate Electrophile | Methyl 4-bromobutanoate | Methyl 4-iodobutanoate |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |
| Solvent | Acetone | Dimethylformamide (DMF) |
| Temperature | Reflux | Room Temperature to 60 °C |
Esterification Protocols for Methyl Butanoate Moiety
The methyl ester group can be introduced at different stages of the synthesis. If the synthesis begins with a butanoic acid derivative (e.g., 4-bromobutanoic acid) for the ether formation, a subsequent esterification step is necessary. The Fischer-Speier esterification is a classic acid-catalyzed method that involves reacting the carboxylic acid with methanol (B129727). To drive the equilibrium towards the product, the water formed during the reaction is typically removed.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with methanol to form the ester. This two-step process often provides higher yields and avoids the equilibrium limitations of Fischer esterification.
Installation of the Aminomethyl Functionality
The introduction of the aminomethyl group onto the aromatic ring is a key transformation, typically performed after the establishment of the phenoxy-butanoate framework to prevent potential side reactions.
Reductive Amination Strategies and Variations
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgnih.gov In the context of synthesizing this compound, if a precursor like methyl 4-(4-formylphenoxy)butanoate is used, it can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the primary amine. researchgate.net A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde. harvard.edu
A more common strategy for introducing the aminomethyl group in this specific synthesis involves the reduction of a nitrile. Starting from methyl 4-(4-cyanophenoxy)butanoate, the cyano group can be reduced to a primary amine using several methods. Catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C) in the presence of hydrogen gas is a clean and efficient method. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be used. youtube.com
| Functional Group Precursor | Reagents and Conditions | Resulting Functionality |
|---|---|---|
| Nitrile (-CN) | H₂, Raney Ni or Pd/C; or LiAlH₄; or BH₃·THF | Aminomethyl (-CH₂NH₂) |
| Aldehyde (-CHO) | 1. NH₃, mild acid 2. NaBH₃CN or NaBH(OAc)₃ | Aminomethyl (-CH₂NH₂) |
Alternative Methods for Primary Amine Introduction
Beyond the reduction of nitriles and aldehydes, other synthetic methods can be employed to install the primary amine. The Gabriel synthesis offers a classic route, involving the reaction of a haloalkyl precursor, such as methyl 4-[4-(bromomethyl)phenoxy]butanoate, with potassium phthalimide (B116566). The resulting phthalimide derivative is then cleaved, typically with hydrazine, to release the desired primary amine. This method is advantageous as it avoids the over-alkylation often seen in direct amination with ammonia.
Multi-Step Synthetic Sequences and Process Optimization
A logical and efficient multi-step synthesis is crucial for the practical production of this compound. youtube.comyoutube.comyoutube.com A common and effective synthetic route commences with 4-cyanophenol.
A plausible synthetic pathway is as follows:
Williamson Ether Synthesis : 4-cyanophenol is reacted with methyl 4-bromobutanoate in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The reaction mixture is typically heated to facilitate the formation of methyl 4-(4-cyanophenoxy)butanoate.
Nitrile Reduction : The intermediate, methyl 4-(4-cyanophenoxy)butanoate, is then subjected to reduction to convert the nitrile group into a primary amine. Catalytic hydrogenation using Raney nickel is a frequently employed method for this step.
Development of Efficient Synthetic Routes from Precursors
The construction of this compound can be efficiently achieved through several synthetic pathways, primarily revolving around the formation of the aryl ether bond. A prevalent and logical approach is the Williamson ether synthesis.
One common pathway begins with 4-hydroxybenzonitrile (B152051). The phenolic hydroxyl group is reacted with a suitable 4-carbon electrophile, such as methyl 4-bromobutanoate, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or dimethylformamide (DMF). This reaction forms the intermediate, methyl 4-(4-cyanophenoxy)butanoate. The final step involves the reduction of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂), which can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
An alternative route involves starting with a precursor where the aminomethyl group is already present but protected to prevent unwanted side reactions. For instance, N-Boc-4-hydroxybenzylamine (where Boc is the tert-butyloxycarbonyl protecting group) can be reacted with methyl 4-bromobutanoate under basic conditions to form the ether linkage. The synthesis is completed by the deprotection of the amine, typically by treatment with a strong acid like trifluoroacetic acid (TFA). This route offers excellent control over the functional groups. A similar strategy could be employed starting from methyl 4-(4-formylphenoxy)butanoate, where the aldehyde is converted to the amine via reductive amination. researchgate.net
These multi-step syntheses are designed to build the molecule logically, starting from commercially available precursors and employing well-established chemical transformations.
Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Systems
Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring product purity. prismbiolab.com For the synthesis of this compound, particularly the key Williamson ether synthesis step, several parameters are typically fine-tuned.
Temperature: The reaction rate generally increases with temperature. For the etherification step, temperatures are often maintained between 50-80 °C to ensure a reasonable reaction rate without promoting decomposition or side reactions. Refluxing in a solvent like acetone is a common practice. chemicalbook.com
Solvent: The choice of solvent is crucial. Polar aprotic solvents such as acetone, DMF, or acetonitrile (B52724) are preferred because they effectively dissolve the reactants, particularly the phenoxide salt, while not participating in the reaction.
Catalyst Systems: While not always necessary for Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be employed to enhance the reaction rate, especially in biphasic systems. For the nitrile reduction step, catalysts like Palladium on carbon (Pd/C) or Raney Nickel are standard for catalytic hydrogenation.
The process of optimization often involves a systematic approach, such as Design of Experiments (DoE), which allows for the simultaneous variation of multiple factors to identify the ideal conditions more efficiently than the traditional One-Factor-at-a-Time (OFAT) method. prismbiolab.comnih.gov
Below is a table illustrating a hypothetical optimization for the ether synthesis step between 4-hydroxybenzonitrile and methyl 4-bromobutanoate.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (Reflux) | 12 | 75 |
| 2 | K₂CO₃ (2.0) | Acetone | 56 (Reflux) | 8 | 82 |
| 3 | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 91 |
| 4 | K₂CO₃ (2.0) | DMF | 80 | 4 | 88 |
This is an interactive data table based on representative data for similar reactions.
Considerations for Industrial Scale Production and Custom Synthesis
Transitioning a synthetic route from the laboratory to an industrial scale introduces several critical considerations focused on cost, safety, efficiency, and environmental impact.
Cost of Raw Materials: For large-scale production, the cost of starting materials and reagents is a primary driver. Routes utilizing inexpensive and readily available precursors, such as 4-hydroxybenzonitrile, are favored over those requiring complex, multi-step syntheses for the starting materials themselves.
Process Safety and Reagent Selection: Reagents that are hazardous or difficult to handle on a large scale are generally avoided. For example, while lithium aluminum hydride is an effective reducing agent, its pyrophoric nature necessitates specialized handling procedures. Catalytic hydrogenation is often preferred in industrial settings due to its higher safety profile and easier work-up. Similarly, pyrophoric reagents like boron-tetrahydrofuran complexes are less desirable for commercial-scale processes. quickcompany.in
Purification and Waste Management: On an industrial scale, purification by column chromatography is often impractical and costly. Therefore, synthetic routes are designed to yield products that can be purified by crystallization or distillation. The environmental impact of solvent usage and waste generation must also be managed, favoring processes that minimize waste streams. nih.gov
For custom synthesis, flexibility is key. The chosen route may prioritize speed and adaptability to produce various analogs, whereas industrial production prioritizes cost-effectiveness and scalability of a single, highly optimized process.
Stereochemical Control in Analogous Butanoate Systems (e.g., Asymmetric Synthesis Principles)
While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogs, for instance, where a substituent on the butanoate chain creates a stereocenter. Asymmetric catalysis provides powerful tools for selectively producing one enantiomer of a chiral molecule over the other.
The synthesis of such analogs relies on establishing specific three-dimensional arrangements of atoms. This can be achieved through several strategies:
Catalyst-Controlled Synthesis: This approach uses a chiral catalyst to direct the formation of a specific stereoisomer. The catalyst creates a chiral environment that favors one reaction pathway, leading to an enantiomerically enriched product. In many cases, the influence of the catalyst can override the inherent stereochemical biases of the substrate. nih.govacs.org For example, in an asymmetric hydrogenation or alkylation of a butanoate precursor, a chiral metal complex (e.g., with a BINAP ligand) could be used to set the desired stereocenter.
Substrate-Controlled Synthesis: In this method, an existing stereocenter in the starting material directs the formation of a new stereocenter. This is a classic approach in diastereoselective synthesis. nih.gov
Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a molecule that is temporarily attached to the substrate to guide a stereoselective reaction. After the reaction, the auxiliary is removed, leaving the enantiomerically pure product.
Enzymatic strategies also offer a powerful method for asymmetric synthesis. Enzymes are highly selective catalysts that can perform reactions with exceptional chemo-, regio-, and stereoselectivity under mild conditions, making them an attractive option for creating chiral building blocks. nih.gov These principles are fundamental in medicinal chemistry, where the different enantiomers of a chiral drug can have vastly different biological activities.
Microwave-Mediated Synthesis Techniques for Related Aryl Boronates and Ethers
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, including the formation of aryl ethers and aryl boronates, which are structurally related to the target compound or its intermediates. novartis.comresearchgate.net This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. tsijournals.com
In the context of synthesizing aryl ethers, microwave irradiation can significantly speed up the Williamson ether synthesis. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. tsijournals.comacs.org For example, the reaction between a phenol and an alkyl halide in the presence of a base like potassium carbonate can be driven to completion in 5-15 minutes under microwave irradiation. acs.org
This technique is also highly effective for the synthesis of aryl boronates, which are versatile intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling. novartis.com Microwave-mediated reactions of aryl halides with boronic acid pinacol (B44631) ester (B₂pin₂) or the coupling of nucleophiles with bromomethyl-substituted aryl boronates proceed rapidly and in high yields. acs.orgresearchgate.net
The table below summarizes typical conditions and outcomes for microwave-assisted synthesis of related ethers.
| Reactants | Base / Catalyst | Conditions | Time | Yield | Reference |
| Phenol, Alkyl Halide | NaOH | Microwave | < 5 min | 78-100% | tsijournals.com |
| 4-Bromomethylphenyl boronate, Phenol | K₂CO₃, NaOH, TBAB | Microwave, 110 °C | 5 min | Good | acs.org |
| Alcohols, Aryl Halides | K₂CO₃ | Microwave | < 10 min | High | tsijournals.com |
This is an interactive data table based on published research findings. tsijournals.comacs.org The use of microwave chemistry offers a clear advantage for rapid library synthesis and for optimizing reaction conditions in the development of compounds like this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of Methyl 4 4 Aminomethyl Phenoxy Butanoate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for Methyl 4-[4-(aminomethyl)phenoxy]butanoate are not publicly documented, theoretical chemical shifts can be predicted based on the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets, characteristic of an AA'BB' system. The protons of the aliphatic chain and the methyl group of the ester would resonate in the upfield region, with their multiplicities determined by adjacent protons. The aminomethyl protons and the methylene (B1212753) group adjacent to the phenoxy oxygen are expected in the midrange of the spectrum.
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The spectrum for this compound would display 12 distinct signals. The carbonyl carbon of the ester group would be the most downfield signal. The aromatic carbons would appear in the typical aromatic region (110-160 ppm), with the carbon attached to the ether oxygen appearing further downfield. The aliphatic carbons of the butanoate chain, the aminomethyl carbon, and the methyl ester carbon would appear in the upfield region.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| Ar-H (ortho to -OCH₂) | ~6.90 | d (J ≈ 8.8 Hz) | C=O (Ester) | ~173.5 |
| Ar-H (ortho to -CH₂NH₂) | ~7.25 | d (J ≈ 8.8 Hz) | Ar-C (para to -CH₂NH₂) | ~158.0 |
| -OCH₂- (ether) | ~4.00 | t | Ar-C (para to -OCH₂) | ~130.5 |
| -OCH₃ (ester) | ~3.68 | s | Ar-CH (ortho to -CH₂NH₂) | ~129.5 |
| -CH₂NH₂ | ~3.80 | s | Ar-CH (ortho to -OCH₂) | ~114.5 |
| -CH₂- (ester α) | ~2.50 | t | -OCH₂- (ether) | ~67.0 |
| -CH₂- (ester β) | ~2.10 | quintet | -OCH₃ (ester) | ~51.5 |
| -NH₂ | ~1.5-2.0 | br s | -CH₂NH₂ | ~45.0 |
| -CH₂- (ester α) | ~30.5 | |||
| -CH₂- (ester β) | ~24.5 |
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₂H₁₇NO₃.
The calculated exact mass for the neutral molecule is 223.12084 Da. In HRMS, the compound would typically be observed as its protonated molecular ion [M+H]⁺ in positive ion mode.
Molecular Formula: C₁₂H₁₇NO₃
Calculated Exact Mass: 223.12084 Da
Expected [M+H]⁺ Ion: 224.12812 m/z
A plausible fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) would involve characteristic cleavages that help to confirm the structure.
| Predicted m/z | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 192.0868 | [M-OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester. |
| 122.0735 | [C₈H₁₀N]⁺ | Benzylic cleavage, forming the stable aminomethyl benzyl (B1604629) cation. |
| 107.0497 | [C₇H₇O]⁺ | Cleavage of the ether bond, forming the hydroxybenzyl radical cation. |
| 106.0657 | [C₇H₈N]⁺ | Loss of a hydrogen atom from the aminomethyl benzyl cation. |
| 85.0603 | [C₅H₉O]⁺ | Cleavage of the ether C-O bond, forming a butanoate-derived cation. |
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
N-H Stretching: The primary amine would show symmetric and asymmetric stretching vibrations.
C=O Stretching: A strong, sharp absorption from the ester carbonyl group is a key diagnostic peak.
C-O Stretching: Both the ether and ester C-O bonds would produce strong signals.
Aromatic C-H and C=C: The benzene ring would exhibit C-H stretching above 3000 cm⁻¹ and characteristic C=C in-plane bending vibrations in the 1600-1450 cm⁻¹ region.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3400 - 3250 | Medium (Two bands) |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 | Medium-Strong |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| N-H Bend | Primary Amine | 1650 - 1580 | Medium |
| C=C Bending | Aromatic Ring | 1600 - 1450 | Medium (Multiple bands) |
| C-O Stretch (Ester) | Ester | 1250 - 1100 | Strong |
| C-O Stretch (Ether) | Aryl-Alkyl Ether | 1275 - 1200 (asym) & 1075-1020 (sym) | Strong |
Advanced X-ray Crystallography for Solid-State Structure Determination
As no published crystal structure for this compound is available, this section describes a theoretical analysis of the likely solid-state structure based on the principles of molecular packing and conformational analysis. X-ray crystallography provides definitive proof of atomic connectivity and the precise three-dimensional arrangement of a molecule in the crystalline state.
The crystal lattice of this compound would be heavily influenced by hydrogen bonding. The primary amine group (-NH₂) provides two strong hydrogen bond donors, while the ester carbonyl oxygen and the ether oxygen act as hydrogen bond acceptors. It is highly probable that a network of intermolecular hydrogen bonds of the type N-H···O=C and N-H···O(ether) would be the dominant organizing force in the crystal packing.
Computational Chemistry and Theoretical Investigations of Methyl 4 4 Aminomethyl Phenoxy Butanoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. nrel.govmdpi.com For Methyl 4-[4-(aminomethyl)phenoxy]butanoate, these calculations would involve solving approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron distribution, and molecular orbitals. nrel.gov
Methods like DFT, specifically using functionals such as B3LYP with a basis set like 6-31+G(d,p), would allow for the optimization of the molecule's geometry to its lowest energy state. mdpi.com From this optimized structure, one can derive critical information about its electronic properties. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.com Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which visualize the electron-rich and electron-deficient regions of the molecule, highlighting areas susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum calculations provide a static picture of a molecule's most stable state, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior and conformational landscape over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles in the system vary with time. nih.gov
For this compound, an MD simulation would reveal the accessible conformations in a given environment, such as in a vacuum or in a solvent like water. mdpi.com By analyzing the simulation trajectory, researchers can identify the most populated conformational states, the energy barriers between them, and the dynamics of intramolecular interactions, such as hydrogen bonding involving the primary amine group. This information is critical for understanding how the molecule might interact with a biological target, as its shape and flexibility are key determinants of binding affinity. nih.gov
Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)
Building upon the electronic structure data from quantum chemical calculations, various chemical reactivity descriptors can be computed. These descriptors, rooted in conceptual DFT, help predict how and where a molecule will react.
Electrostatic Potential (ESP): The ESP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically around the oxygen atoms of the ester and ether groups, and the nitrogen of the amine) indicate sites prone to electrophilic attack. Regions of positive potential (around the amine hydrogens) suggest sites for nucleophilic attack.
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function identifies which atoms are most likely to accept or donate electrons. For this molecule, such an analysis would pinpoint the specific atoms within the aminomethyl, phenoxy, and butanoate moieties that are most susceptible to reaction.
These descriptors provide a more nuanced understanding of reactivity than simple orbital analysis and are instrumental in predicting the outcomes of chemical reactions.
Computational Parameters
A set of standard computational parameters, often referred to as molecular properties or descriptors, can be calculated to predict the physicochemical behavior of a molecule. These parameters are crucial in fields like medicinal chemistry for assessing a compound's potential as a drug candidate (e.g., its "drug-likeness").
| Parameter | Description | Predicted Value |
|---|---|---|
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and transport. | 58.6 Ų |
| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's lipophilicity (oil/water solubility). It influences how a drug is absorbed, distributed, metabolized, and excreted. | 1.95 |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 4 |
| Rotatable Bonds | The number of bonds that allow free rotation, indicating molecular flexibility. | 7 |
Note: The values presented are calculated from computational models and may vary slightly depending on the algorithm and software used.
Theoretical Basis for Structure-Reactivity Relationships
The theoretical basis for understanding the structure-reactivity relationships of this compound lies in connecting its structural features and calculated electronic properties to its chemical behavior. This is often explored through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govmdpi.com
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.eduresearchgate.net For a molecule like this compound, a QSAR study would involve analyzing how variations in its structure (e.g., changing substituents on the phenyl ring or modifying the butanoate chain) affect a particular activity. The descriptors calculated in the previous sections (LogP, TPSA, HOMO/LUMO energies, etc.) would serve as the independent variables in these models. mdpi.com
The aminomethyl group provides a basic, nucleophilic center and a hydrogen bond donor site.
The phenoxy ether linkage offers flexibility and influences the electronic properties of the phenyl ring.
The butanoate ester is an electron-withdrawing group and a potential site for hydrolysis.
By computationally modifying these groups and recalculating the descriptors, a theoretical framework can be built to predict how structural changes will modulate the molecule's reactivity and, by extension, its biological or chemical function.
Chemical Reactivity and Mechanistic Studies of Methyl 4 4 Aminomethyl Phenoxy Butanoate
Reactions Involving the Ester Moiety
The ester group, consisting of a carbonyl center double-bonded to one oxygen and single-bonded to another, is a key site for nucleophilic attack. Its reactivity is influenced by the electrophilic nature of the carbonyl carbon.
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weak nucleophile, water. For similar esters like methyl acetate (B1210297), this reaction is reversible. researchgate.net
In base-catalyzed hydrolysis, known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol's conjugate base (alkoxide).
The kinetics of ester hydrolysis are influenced by several factors. Studies on compounds like methyl propionate (B1217596) and methyl acetate show that the reaction rate is strongly dependent on temperature and the concentration of the catalyst. researchgate.netresearchgate.net For instance, the hydrolysis of methyl acetate using a strong acidic ion exchange resin as a catalyst demonstrated a significant increase in reaction rate with rising temperature. researchgate.net
Table 1: General Conditions for Ester Hydrolysis
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Strong acids (e.g., HCl, H₂SO₄), acidic ion exchange resins | Strong bases (e.g., NaOH, KOH) |
| Mechanism | Protonation of carbonyl, nucleophilic attack by water, proton transfer, elimination of alcohol | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of alkoxide |
| Reversibility | Reversible | Irreversible |
| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
In the base-catalyzed mechanism, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxide group and forming a new ester. youtube.com To ensure the reaction proceeds to completion, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.com
The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com This pathway involves a series of protonation and deprotonation steps. masterorganicchemistry.com
Table 2: Comparison of Transesterification Catalysis
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Mineral acids (H₂SO₄, HCl) | Alkoxides (e.g., NaOCH₃, NaOCH₂CH₃) |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by alkoxide on the carbonyl carbon |
| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Reaction Conditions | Typically requires heat | Often proceeds at room temperature |
The carbonyl group in the ester moiety is a prime target for nucleophilic addition. The carbon atom of the C=O group is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the bond. masterorganicchemistry.com When a nucleophile attacks the carbonyl carbon, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com
This reaction is fundamental to many transformations of esters. The stability of the tetrahedral intermediate and the subsequent reaction pathway depend on the nature of the nucleophile and the reaction conditions. nih.gov With strong nucleophiles like Grignard reagents or organolithium compounds, the reaction can proceed further after the initial addition. For weaker nucleophiles, the addition may be reversible. masterorganicchemistry.com
Table 3: Examples of Nucleophiles and Their Addition Products with Esters
| Nucleophile | Reagent Type | Initial Product | Final Product (after workup) |
| Hydride ion (:H⁻) | LiAlH₄, NaBH₄ | Tetrahedral intermediate | Primary alcohol |
| Grignard reagent (R-MgX) | Organometallic | Tetrahedral intermediate | Tertiary alcohol |
| Organolithium (R-Li) | Organometallic | Tetrahedral intermediate | Tertiary alcohol |
| Amine (R-NH₂) | Nitrogen Nucleophile | Tetrahedral intermediate | Amide |
Reactions of the Primary Amine Functionality
The primary amine group (-NH₂) on the phenoxy ring is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a wide range of reactions.
The primary amine can act as a nucleophile in substitution reactions, particularly with alkyl halides. In these SN2 reactions, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This results in the formation of a secondary amine. The reaction can potentially proceed further to form tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used.
The regioselectivity of such reactions is a critical factor, as demonstrated in studies of nucleophilic aromatic substitution on different substrates, where amines selectively attack specific positions based on electronic and steric factors. nih.gov
Acylation: The primary amine of Methyl 4-[4-(aminomethyl)phenoxy]butanoate readily reacts with acylating agents such as acyl chlorides or acid anhydrides. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or a carboxylate) to form a stable amide bond. This is a common method for synthesizing amides.
Alkylation: As mentioned in the context of nucleophilic substitution, alkylation of the amine with alkyl halides introduces alkyl groups onto the nitrogen atom. The degree of alkylation can be controlled by the stoichiometry of the reactants. The reaction proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines.
Arylation: The introduction of an aryl group onto the nitrogen atom is known as arylation. This transformation can be achieved through reactions like the Buchwald-Hartwig amination, which typically involves a palladium catalyst to couple the amine with an aryl halide. This forms a new carbon-nitrogen bond, linking the amine to an aromatic ring.
Table 4: Summary of Reactions at the Primary Amine
| Reaction Type | Electrophile | Functional Group Formed |
| Acylation | Acyl chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Arylation | Aryl halide (with catalyst) | Secondary Arylamine |
Oxidation Pathways of the Aminomethyl Group
The primary aminomethyl group attached to the phenoxy ring is susceptible to oxidation, a common reaction for benzylamines. The oxidation can proceed through several pathways, largely dependent on the oxidizing agent and reaction conditions. A principal pathway involves the initial formation of an imine, which can subsequently undergo further reactions.
One probable oxidation mechanism, particularly with milder oxidizing agents, is the conversion to the corresponding imine. This can be followed by hydrolysis to yield 4-formylphenoxy)butanoate and ammonia (B1221849). More vigorous oxidation can lead to the formation of the corresponding carboxylic acid, 4-(carboxy)phenoxybutanoic acid, through the aldehyde intermediate.
Catalytic oxidation, for instance using metal catalysts, can facilitate the conversion of the benzylamine (B48309) to an N-benzylidene benzylamine derivative through a condensation reaction of the initially formed imine with another molecule of the starting amine.
Table 1: Potential Oxidation Products of the Aminomethyl Group
| Oxidizing Agent Category | Potential Product(s) | Intermediate(s) |
|---|---|---|
| Mild Oxidants | Methyl 4-(4-formylphenoxy)butanoate | Imine |
| Strong Oxidants | 4-(carboxy)phenoxybutanoic acid | Aldehyde |
Condensation Reactions
The primary amine of this compound can participate in various condensation reactions. A significant reaction is the aminolysis of the methyl ester, which can lead to polymerization. In this intermolecular reaction, the aminomethyl group of one molecule attacks the ester carbonyl of another, forming an amide linkage and releasing methanol (B129727). This process can continue, resulting in the formation of a polyamide. This reaction is generally slow but can be catalyzed by heat or the presence of acids or bases.
The aminomethyl group can also react with other carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For example, reaction with benzaldehyde (B42025) would yield N-benzylidene-4-[4-(aminomethyl)phenoxy]butanoate.
Table 2: Examples of Condensation Reactions
| Reactant | Product Type | General Reaction |
|---|---|---|
| Another molecule of this compound | Polyamide | Aminolysis of the ester |
| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | Nucleophilic addition-elimination |
Reactivity of the Phenoxy Ether Linkage
Cleavage Mechanisms of the Aryl Ether
Aryl ethers are generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. The cleavage of the ether bond in this compound can occur at either the aryl-oxygen bond or the alkyl-oxygen bond.
Due to the stability of the sp²-hybridized carbon of the phenyl ring, SN2 attack at this position is highly unfavorable. Therefore, the cleavage mechanism will likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butanoate side chain. This would result in the formation of 4-(aminomethyl)phenol and methyl 4-halobutanoate. An alternative, though less likely, pathway under strongly acidic conditions could involve cleavage at the aryl C-O bond, which would proceed through an SN1-like mechanism if a stable carbocation could be formed, or via an aromatic nucleophilic substitution mechanism under specific conditions.
Electrophilic Aromatic Substitution on the Phenoxy Ring
The phenoxy ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the ether oxygen and the aminomethyl group. Both of these substituents are ortho, para-directing. The ether oxygen directs electrophiles to the positions ortho and para to it. Similarly, the aminomethyl group (in its non-protonated form) also directs to the ortho and para positions.
Given the substitution pattern of this compound, the positions ortho to the ether linkage are also meta to the aminomethyl group, and the position para to the ether is occupied. The positions ortho to the aminomethyl group are meta to the ether linkage. Therefore, electrophilic attack is most likely to occur at the positions ortho to the ether oxygen, which are positions 3 and 5 on the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | Methyl 4-[4-(aminomethyl)-2-nitrophenoxy]butanoate and Methyl 4-[4-(aminomethyl)-3-nitrophenoxy]butanoate |
| Bromination | Br⁺ | Methyl 4-[2-bromo-4-(aminomethyl)phenoxy]butanoate and Methyl 4-[3-bromo-4-(aminomethyl)phenoxy]butanoate |
Investigation of Side Reactions and Impurity Formation during Synthesis and Storage
The synthesis of this compound can be accompanied by the formation of several impurities, arising from side reactions or the presence of impurities in the starting materials. For instance, if the synthesis involves the reduction of a corresponding nitrile or nitro compound, incomplete reduction can lead to residual starting material or intermediate products in the final compound.
During storage, the compound can degrade through several pathways. The primary amine is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding aldehyde and other oxidative degradation products. The ester group can undergo hydrolysis, particularly in the presence of moisture, to yield 4-[4-(aminomethyl)phenoxy]butanoic acid and methanol. This hydrolysis can be accelerated by acidic or basic conditions.
Furthermore, as mentioned in the condensation reactions section, self-condensation to form oligomers or polymers can occur over time, especially at elevated temperatures.
Table 4: Potential Impurities and Degradation Products
| Source | Impurity/Degradation Product | Formation Pathway |
|---|---|---|
| Synthesis | Methyl 4-[4-(cyanophenoxy)]butanoate | Incomplete reduction of nitrile precursor |
| Synthesis | Methyl 4-[4-(nitromethyl)phenoxy]butanoate | Incomplete reduction of nitro precursor |
| Storage | Methyl 4-(4-formylphenoxy)butanoate | Oxidation of the aminomethyl group |
| Storage | 4-[4-(aminomethyl)phenoxy]butanoic acid | Hydrolysis of the methyl ester |
Derivatization and Functionalization Studies of Methyl 4 4 Aminomethyl Phenoxy Butanoate
Targeted Derivatization for Enhanced Chemical Utility
The presence of two distinct functional groups, the nucleophilic amino group and the electrophilic ester group, on the Methyl 4-[4-(aminomethyl)phenoxy]butanoate backbone, allows for selective modifications to tailor the molecule's properties for various applications.
Selective Modification of the Amino Group
The primary amino group is a key site for derivatization, often targeted to introduce new functionalities or to modulate the compound's biological activity. Common modifications include N-acylation, N-alkylation, and reductive amination.
N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of the acylating agent can significantly alter the properties of the resulting molecule. For instance, acylation with long-chain fatty acids can increase lipophilicity, while acylation with bioactive carboxylic acids can impart new pharmacological properties. A variety of catalysts and conditions can be employed to achieve high chemoselectivity for N-acylation over O-acylation of any potential hydroxyl groups on the acylating agent. orientjchem.orggoogle.comresearchgate.netmdpi.com
N-Alkylation: Introduction of alkyl groups to the amino function can be achieved through various methods, including reaction with alkyl halides. However, this method can lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled mono-alkylation can be achieved through reductive amination.
Reductive Amination: This powerful two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is highly versatile and allows for the introduction of a wide array of substituents with good control over the degree of alkylation.
| Modification | Reagents and Conditions | Product Type | Key Features |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | Amide | High yield, versatile, modulates polarity and biological activity. |
| N-Alkylation | Alkyl halide, base | Secondary/tertiary amine | Can lead to over-alkylation. |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), protic solvent (e.g., methanol) | Secondary/tertiary amine | Controlled mono- or di-alkylation, broad substrate scope. |
Selective Modification of the Ester Group
The methyl ester group of this compound offers another handle for derivatization, primarily through hydrolysis, transesterification, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide (B78521), followed by acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is also effective but may require harsher conditions. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation. researchgate.net
Transesterification: The methyl group of the ester can be exchanged for other alkyl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This process, known as transesterification, is an equilibrium reaction, and is often driven to completion by using the desired alcohol as the solvent. masterorganicchemistry.comresearchgate.net
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the butanoate moiety into a 4-hydroxybutyl group, introducing a new site for functionalization.
| Modification | Reagents and Conditions | Product Type | Key Features |
| Hydrolysis | Aqueous NaOH or HCl, heat | Carboxylic acid | Provides a handle for further reactions like amidation. |
| Transesterification | Alcohol (R'OH), acid or base catalyst | Ester (with R' group) | Allows for the introduction of different alkyl groups. |
| Reduction | LiAlH₄, anhydrous ether or THF | Primary alcohol | Creates a new site for functionalization. |
Functionalization of the Aromatic Ring
The phenoxy ring, while generally less reactive than the amino and ester groups, can undergo electrophilic aromatic substitution reactions. The positions on the ring available for substitution are directed by the existing ether and alkyl substituents. Common functionalization reactions include nitration, halogenation, and Friedel-Crafts reactions, though these often require careful optimization to avoid side reactions with the other functional groups.
Development of Chiral Derivatization Reagents and Methodologies
The primary amino group of this compound makes it a suitable candidate for the development of chiral derivatization reagents. By reacting the amino group with a chiral molecule, a diastereomeric mixture can be formed, which can then be analyzed by techniques such as NMR spectroscopy or chromatography to determine the enantiomeric purity of a chiral analyte.
Chiral primary amines are valuable building blocks in asymmetric synthesis and can be used as chiral auxiliaries or ligands for asymmetric catalysis. nih.govgoogle.com The synthesis of chiral derivatives from this compound would involve reacting the amino group with a chiral electrophile, such as a chiral carboxylic acid or its derivative, to form a diastereomeric amide. These diastereomers can then be separated by chromatography or crystallization. Subsequent cleavage of the newly formed amide bond would yield the enantiomerically pure amine.
Formation of Complex Scaffolds and Heterocyclic Systems via Derivatization
The bifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecular scaffolds and heterocyclic systems. The amino and ester groups can participate in a variety of cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. nih.govorganic-chemistry.orgrsc.orgfrontiersin.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net
For instance, the amino group can act as a nucleophile in intramolecular reactions with an appropriately functionalized part of the molecule, or in intermolecular reactions with other bifunctional molecules to build larger structures. The ester group, or the carboxylic acid derived from it, can also participate in cyclization reactions, such as the formation of lactams.
| Heterocyclic System | Synthetic Strategy | Key Features |
| Lactams | Intramolecular cyclization of an amino acid derivative | Formation of a cyclic amide. |
| Pyridines | Condensation reactions with 1,3-dicarbonyl compounds | Construction of a six-membered aromatic heterocycle. |
| Indoles | Fischer indole (B1671886) synthesis or other cyclization strategies | Formation of a bicyclic aromatic heterocycle. |
Strategies for Protecting Group Manipulation
In multi-step syntheses involving this compound, it is often necessary to selectively protect one of the functional groups while the other is being modified. The use of orthogonal protecting groups, which can be removed under different conditions, is a key strategy in this regard. wikipedia.orgjocpr.comorganic-chemistry.orgcreative-peptides.comnih.gov
Amino Group Protection: The primary amino group can be protected with a variety of reagents. The choice of protecting group depends on its stability to the reaction conditions planned for the ester group and the ease of its removal. Common amino protecting groups include:
tert-Butoxycarbonyl (Boc): Stable to a wide range of conditions but readily removed with acid (e.g., trifluoroacetic acid).
Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions but can be removed by hydrogenolysis.
9-Fluorenylmethyloxycarbonyl (Fmoc): Stable to acidic conditions but cleaved by mild base (e.g., piperidine). iris-biotech.de
Ester Group Protection: The methyl ester itself can be considered a protecting group for the carboxylic acid. If the ester needs to be preserved while the amino group is reacted under conditions that would affect the ester, it is generally stable. However, if the carboxylic acid is the desired functionality for a later step, the methyl ester can be hydrolyzed as described in section 6.1.2.
The concept of orthogonal protection allows for the selective deprotection and reaction of one functional group in the presence of the other, enabling complex and sequential modifications of the this compound molecule.
| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Orthogonal to |
| Boc | Amino | Boc₂O, base | TFA | Fmoc, Cbz |
| Cbz | Amino | Cbz-Cl, base | H₂, Pd/C | Boc, Fmoc |
| Fmoc | Amino | Fmoc-Cl, base | Piperidine | Boc, Cbz |
Applications As a Chemical Building Block in Advanced Organic Synthesis
Role in the Construction of Complex Organic Molecules
The distinct functionalities of Methyl 4-[4-(aminomethyl)phenoxy]butanoate allow for its participation in a variety of chemical transformations, making it a key component in the synthesis of intricate molecular architectures. The primary amine group can readily undergo reactions such as acylation, alkylation, and reductive amination, while the methyl ester is susceptible to hydrolysis, amidation, and reduction. This dual reactivity enables chemists to selectively modify different parts of the molecule, facilitating the stepwise construction of complex structures.
For instance, the amine functionality can be used to introduce nitrogen-containing heterocycles, while the ester group can be converted into a carboxylic acid, which can then be used for further coupling reactions. This strategic functional group manipulation is crucial in the total synthesis of natural products and other biologically active compounds.
Integration into Diverse Chemical Scaffolds and Frameworks
The versatility of this compound extends to its ability to be incorporated into a wide range of chemical scaffolds. The phenoxybutanoate portion of the molecule can serve as a flexible linker, while the aminomethyl group acts as a reactive handle for attachment to various molecular frameworks.
This adaptability has been exploited in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used as a building block in the development of fibrates, a class of drugs used to treat hyperlipidemia. In one synthetic approach, a related phenoxy-2-methylpropanoic acid metabolite of the anti-hyperlipidemic drug fenofibrate (B1672516) was synthesized, highlighting the utility of such phenoxy-containing intermediates. nih.gov
The integration of this compound into different molecular backbones allows for the systematic modification of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and discovery.
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. The bifunctional nature of this compound makes it an ideal building block for this purpose.
The amine and ester functionalities can be independently and sequentially reacted with a diverse set of reagents to generate a vast array of derivatives. For example, the amine can be acylated with a library of carboxylic acids, while the ester can be reacted with a library of amines to form a matrix of amide derivatives. This approach allows for the efficient exploration of chemical space and the identification of compounds with desired biological activities.
Precursor for Advanced Synthetic Intermediates and Functional Materials
This compound serves as a valuable precursor for the synthesis of more complex intermediates and functional materials. The primary amine can be transformed into other functional groups, such as isocyanates or azides, which can then be used in a variety of cycloaddition and cross-coupling reactions.
Furthermore, the phenoxybutanoate moiety can be incorporated into the backbone of polymers and other materials to impart specific properties. For example, a related compound, methyl 4-(4-formylphenoxy)butanoate, has been used in the synthesis of metalloporphyrin-based porous coordination polymers. researchgate.net These materials exhibit interesting properties such as high thermal stability and porosity, making them potentially useful in applications like dye adsorption. researchgate.net
| Precursor | Resulting Intermediate/Material | Potential Application |
| This compound | Isocyanate derivatives | Polyurethane synthesis |
| This compound | Azide derivatives | Click chemistry reactions |
| Methyl 4-(4-formylphenoxy)butanoate | Porous coordination polymers | Dye adsorption, catalysis |
Contributions to the Synthesis of Chemically Modifiable Prodrugs and Conjugates
Prodrug design is a strategy used to improve the pharmacokinetic and pharmacodynamic properties of drugs. This compound can be utilized as a linker in the construction of prodrugs, connecting a parent drug molecule to a promoiety that can be cleaved in vivo to release the active drug.
The amine group can be used to attach the linker to the drug, while the ester group can be modified to tune the rate of hydrolysis and drug release. This approach allows for the development of prodrugs with improved solubility, bioavailability, and targeted delivery. For instance, aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs have been developed to enhance the solubility and bioavailability of antimalarial 4(1H)-quinolones, demonstrating the utility of such linker strategies. nih.gov
Furthermore, this compound can be used to create drug conjugates, where a drug is linked to another molecule, such as a peptide or a polymer, to enhance its therapeutic efficacy or reduce its toxicity.
Advanced Analytical Method Development for Quality Control and Purity Assessment
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. researchgate.net For the quality control of Methyl 4-[4-(aminomethyl)phenoxy]butanoate, a UPLC method can be developed to significantly reduce the run time for batch release testing and for high-throughput screening of process optimization samples. The principles of method development are similar to HPLC, but with adjustments to flow rates and gradient profiles to take advantage of the smaller particle size. A validated UPLC method could reduce the analysis time from 40 minutes to under 5 minutes without compromising the separation of key impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
While this compound itself is not suitable for GC analysis due to its low volatility and thermal instability, GC-MS is an essential tool for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis process. This includes residual solvents (e.g., methanol (B129727), ethanol, toluene) and volatile starting materials or by-products. Headspace GC-MS is a common technique used for this purpose, where the sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC-MS system. This method provides high sensitivity and specificity for the detection of these impurities at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the trace analysis of impurities and for the structural elucidation of unknown degradation products. nih.gov For this compound, an LC-MS/MS method can be developed to detect and quantify genotoxic impurities that may be present at parts-per-million (ppm) levels. nih.gov The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive detection through selected reaction monitoring (SRM). nih.gov Furthermore, high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of unknown impurities, which is a critical step in their identification and characterization. mdpi.com
Spectrophotometric Quantification Methods
UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of this compound in certain applications, such as monitoring reaction kinetics or for in-process controls where a high degree of selectivity is not required. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). While less specific than chromatographic methods, spectrophotometry offers the advantage of speed and simplicity. researchgate.netnih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The pursuit of more efficient and environmentally benign methods for synthesizing Methyl 4-[4-(aminomethyl)phenoxy]butanoate is a key area of future research. Traditional synthetic routes often involve multiple steps with the use of hazardous reagents and solvents, leading to significant waste generation. Green chemistry principles are now guiding the development of new pathways that prioritize atom economy, energy efficiency, and the use of renewable resources.
Researchers are investigating one-pot synthesis strategies to streamline the production process, minimizing the need for isolating intermediates and thereby reducing solvent usage and waste. The exploration of biocatalysis, utilizing enzymes to carry out specific transformations under mild conditions, is another promising avenue. Furthermore, the use of greener solvents, such as ionic liquids or supercritical fluids, is being explored to replace volatile organic compounds.
| Synthetic Approach | Key Principles | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. | Reduced waste, lower solvent consumption, increased efficiency. |
| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, reduced byproducts. |
| Green Solvents | Replacement of volatile organic compounds with environmentally friendly alternatives. | Reduced environmental impact, improved safety. |
Development of Immobilized Catalysts for Synthesis
To enhance the sustainability and cost-effectiveness of synthesizing this compound and its derivatives, the development of immobilized catalysts is a significant trend. Immobilizing catalysts on solid supports, such as nanoparticles or polymers, offers several advantages over homogeneous catalysis. researchgate.net These include ease of separation from the reaction mixture, catalyst recyclability, and improved stability. researchgate.net
Recent research has demonstrated the successful immobilization of enzymes, like lipase, on magnetic nanoparticles for the synthesis of various organic compounds. researchgate.net This approach allows for the efficient recovery of the catalyst using an external magnetic field, simplifying the purification process. researchgate.net Future work will likely focus on developing novel support materials and immobilization techniques to further improve the activity, selectivity, and longevity of these catalysts for the synthesis of phenoxybutanoate derivatives.
Advanced Characterization Techniques for In-Situ Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced characterization techniques that allow for in-situ, real-time monitoring of chemical reactions are becoming increasingly important. mt.comspectroscopyonline.com Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products as the reaction progresses. mt.comacs.orgmt.com
These in-situ techniques provide valuable data that can be used to develop accurate kinetic models, identify reaction endpoints, and ensure process robustness for scale-up. mt.commt.com The integration of these analytical methods into chemical reactors allows for immediate adjustments to reaction conditions, leading to improved yields and purity. mt.com Future advancements may include the use of hyphenated techniques, such as chromatography-IR spectroscopy, to analyze complex reaction mixtures and identify transient intermediates.
| Characterization Technique | Information Provided | Application in Synthesis |
| In-Situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, intermediates, and products. acs.orgmt.com | Reaction kinetics, endpoint determination, process optimization. mt.commt.com |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information. | Validation of in-situ spectroscopy results. spectroscopyonline.com |
| Chromatography (GC, LC) | Separation and quantification of components in a mixture. | Validation of in-situ spectroscopy results. spectroscopyonline.com |
Design and Synthesis of Analogs with Tuned Reactivity
The bifunctional nature of this compound makes it an attractive scaffold for the design and synthesis of analogs with tailored properties. nih.govexlibrisgroup.com By modifying the core structure, researchers can fine-tune the reactivity of the amine and ester groups, as well as introduce new functionalities. libretexts.orglibretexts.org This can lead to the development of novel molecules with specific applications in materials science and medicinal chemistry. nih.govnih.govnih.gov
Strategies for tuning reactivity include altering the electronic properties of the aromatic ring through the introduction of electron-donating or electron-withdrawing groups. nih.gov The length and flexibility of the linker connecting the two functional groups can also be modified to control the molecule's conformational freedom and its ability to interact with other molecules. nih.gov The synthesis of such analogs will allow for a systematic investigation of structure-activity relationships, providing valuable insights for the rational design of new functional materials. nih.gov
Computational Design of Targeted Reactions and Selectivity Control
Computational chemistry is emerging as a powerful tool for the rational design of targeted reactions and for achieving selectivity control in the synthesis of bifunctional molecules like this compound. mdpi.comeurekalert.org By using theoretical calculations and molecular modeling, researchers can predict the outcome of reactions, understand the factors that govern selectivity, and design catalysts that favor the formation of the desired product. mdpi.comresearchgate.netscilit.comnih.gov
For a molecule with multiple reactive sites, such as the amine and ester groups in this compound, achieving site-selectivity is a significant challenge. researchgate.netscilit.com Computational methods can help to elucidate the subtle differences in reactivity between these functional groups, enabling the development of strategies to selectively target one group over the other. researchgate.netscilit.com This in silico approach can significantly accelerate the discovery and optimization of synthetic routes, reducing the need for extensive experimental screening. eurekalert.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
